Methyl cyclocitrone
Description
Methyl cyclocitrone is a fragrance compound primarily used in perfumery and flavor applications. It is classified under the "green" and "fruity" olfactory categories, contributing fresh, herbaceous, or citrus-like notes to formulations. This compound is commercially utilized in fragrance blends, as evidenced by its inclusion in formulations alongside compounds like diphenyl oxide and galbanum oil .
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(2,5,6-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-7-5-6-8(2)11(9(7)3)10(4)12/h5-9,11H,1-4H3 |
InChI Key |
KRJMZDJKKHPQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(C(C1C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Methyl cyclocitrone can be synthesized through several synthetic routes. One common method involves the reaction of 3,5,6-trimethylcyclohex-2-en-1-one with methylmagnesium bromide, followed by acidification to yield the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These methods may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Methyl cyclocitrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Methyl cyclocitrone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of methyl cyclocitrone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Olfactory and Functional Differences
- This compound vs. Methyl salicylate: Methyl salicylate, a benzoate ester, is renowned for its minty aroma and medicinal applications, whereas this compound provides green, citrus-like notes suited for modern perfumery. Methyl salicylate’s UV sensitivity limits its use in sun-exposed products, while this compound’s stability in blends makes it versatile .
This compound vs. gamma-Decalactone :
Gamma-decalactone, a lactone, imparts creamy peach flavors in food and beverages. In contrast, this compound lacks significant flavor applications but enhances fragrance complexity with its fresh profile .This compound vs. para-Methyl hydratropaldehyde :
Both are used in floral accords, but para-methyl hydratropaldehyde’s aldehyde group makes it oxidation-prone, requiring stabilizers. This compound’s cyclic structure likely enhances its oxidative stability .
Research Findings and Industrial Relevance
- Fragrance Industry Trends :
this compound is increasingly favored in "natural" and "clean fragrance" trends due to its perceived freshness. Its compatibility with synthetic and natural ingredients supports its use in eco-friendly formulations . - Gaps in Literature : Structural elucidation and quantitative stability data (e.g., pH sensitivity, shelf-life studies) for this compound are absent in the provided evidence, highlighting areas for future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

